3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole
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Overview
Description
3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a tert-butyl group, a furan ring, and a triazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan and tert-butylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-thienyl)-4-methyl-1,2,4-triazole
- 3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-pyridyl)-4-methyl-1,2,4-triazole
Uniqueness
3-{[4-(Tert-butyl)phenyl]methylthio}-5-(2-furyl)-4-methyl-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-17-20-19-16(21(17)4)15-6-5-11-22-15/h5-11H,12H2,1-4H3 |
InChI Key |
IZGXFWVGTLQBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
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